![molecular formula C31H27NO4 B1676827 Furcelleran CAS No. 185222-90-6](/img/structure/B1676827.png)
Furcelleran
Overview
Description
Furcelleran is a hydrocolloid obtained by extraction with water or aqueous alkali of Furcellaria fastigiata of the class Rhodophyceae (red seaweeds). It consists mainly of the potassium, sodium, magnesium, calcium, and ammonium sulfate esters of galactose and 3,6-anhydrogalactose copolymers . Furcellaria is a genus of red algae, the only species being Furcellaria lumbricalis, which has commercial importance as a raw material for carrageenan production .
Synthesis Analysis
Furcellaran films were developed using different nanofillers: maghemite nanoparticles (MAN), graphene oxide (GO), and carbon quantum dots (CQDs). Their microstructure, physical, mechanical, and biological (antioxidant and antimicrobial) properties were evaluated .
Molecular Structure Analysis
The structure of furcellarans obtained from red algae Furcellaria lumbricalis was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) .
Chemical Reactions Analysis
The structure of furcellarans obtained from red algae Furcellaria lumbricalis collected in Estonia was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) and were compared with commercial furcellaran .
Physical And Chemical Properties Analysis
This compound is a brownish or tan to white, coarse to fine powder that is practically odorless and has a mucilaginous taste. It is soluble in water at a temperature of about 80°C, forming a viscous, clear or slightly opalescent solution that flows readily .
Scientific Research Applications
Physicochemical Properties and Applications
- Overview : Furcelleran, derived from red algae, is notable for its unique characteristics and functions. It shares similarities with agar and carrageenan in terms of its physicochemical properties and applications, with a rich source and diverse uses (Xu Yong-an, 2013).
Polyelectrolyte-Amphiphile Interaction
- Interaction with Drugs : The interaction between this compound and amitriptyline, an amphiphilic cationic drug molecule, was studied, highlighting how polyelectrolyte properties like charge density and conformation influence this interaction (Hugerth & Sundelöf, 2001).
Biodegradable Film Development
- Biopolymer Films : Research has developed biodegradable films based on a furcellaran-chitosan polyelectrolyte complex. These films exhibit potential for use in biodegradable packaging materials (Jamróz et al., 2021).
Encapsulation Applications
- β-Carotene Encapsulation : this compound beads have been used to encapsulate β-carotene from sea buckthorn juice, indicating potential for controlled release of bioactive materials in food and pharmaceutical applications (Laos et al., 2007).
Edible Coatings for Food Preservation
- Salmon Sushi Preservation : this compound-gelatin edible coatings, combined with green and pu-erh tea extracts, have been applied to salmon sushi to investigate their impact on microbiological, physicochemical, and sensory changes during storage (Kulawik et al., 2019).
Combustion and Biofuel Applications
- Combustion Properties : Studies on furan derivatives, including this compound, highlight their potential as alternative fuels derived from biomass. Research includes the characterization of combustion properties and production processes, suggesting applications in sustainable energy (Eldeeb & Akih-Kumgeh, 2018).
Conclusionthis compound demonstrates versatile applications in scientific research
Detailed Information on the Scientific Research Applications of this compound
1. Physicochemical Properties and Applications
This compound, derived from red algae, is known for its unique characteristics and functions. It's compared with agar and carrageenan regarding its physicochemical properties and application status. This research provides insights into future research directions for agar and carrageenan (Xu Yong-an, 2013).
2. Polyelectrolyte-Amphiphile Interaction
A study examined the interaction between this compound and amitriptyline, an amphiphilic cationic drug molecule. This interaction is influenced by polyelectrolyte properties like charge density and conformation (Hugerth & Sundelöf, 2001).
3. Biodegradable Film Development
Research has been conducted to develop biodegradable films based on natural polysaccharides, including this compound. These films, utilizing a this compound-chitosan polyelectrolyte complex, have potential applications in biodegradable packaging materials (Jamróz et al., 2021).
4. Encapsulation Applications
This compound beads have been explored for encapsulating β-carotene from sea buckthorn juice. This study highlights the potential of this compound beads in controlled release applications for bioactive materials in the food and pharmaceutical industries (Laos et al., 2007).
5. Edible Coatings for Food Preservation
A study focused on the use of this compound-gelatin edible coatings, combined with tea extracts, to preserve salmon sushi. The study evaluated microbiological quality, sensory scores, and physicochemical properties during storage, although the treatment did not significantly extend shelf-life (Kulawik et al., 2019).
6. Combustion and Biofuel Applications
Research on furan derivatives, including this compound, has shown their potential as alternative fuels derived from biomass. Studies cover production processes and characterization of combustion properties, suggesting applications in sustainable energy and transportation fuels (Eldeeb & Akih-Kumgeh, 2018).
Mechanism of Action
Target of Action
MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .
Mode of Action
MRS-1191 acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .
Biochemical Pathways
The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . MRS-1191, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .
Result of Action
The antagonism of the A3 adenosine receptor by MRS-1191 can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .
Action Environment
The action, efficacy, and stability of MRS-1191 can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of MRS-1191 .
Future Directions
properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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